molecular formula C12H9F3N2O2S B3125080 Methyl 2-((3-(trifluoromethyl)-2-quinoxalinyl)sulfanyl)acetate CAS No. 321433-73-2

Methyl 2-((3-(trifluoromethyl)-2-quinoxalinyl)sulfanyl)acetate

Cat. No.: B3125080
CAS No.: 321433-73-2
M. Wt: 302.27 g/mol
InChI Key: YGIGUXQLMWBZDO-UHFFFAOYSA-N
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Description

“Methyl 2-((3-(trifluoromethyl)-2-quinoxalinyl)sulfanyl)acetate” is a chemical compound. It has a molecular weight of 174.14 . The compound is stored at room temperature and is in liquid form .


Synthesis Analysis

The synthesis of trifluoromethyl-containing compounds is an active area of research. Trifluoromethyl groups are often introduced into organic compounds through reactions with trifluoromethyltrimethylsilane . Starting from 3-(trifluoromethyl)quinoxalin-2(1H)-one, a wide range of new 2-substituted 3-(trifluoromethyl)quinoxalines were obtained .


Molecular Structure Analysis

The InChI code for this compound is 1S/C4H5F3O2S/c1-9-3(8)2-10-4(5,6)7/h2H2,1H3 . This code provides a unique identifier for the molecular structure of the compound.


Physical and Chemical Properties Analysis

This compound is a liquid at room temperature . It has a molecular weight of 174.14 .

Scientific Research Applications

Synthesis and Anticancer Activity

A study by El Rayes et al. (2019) focused on the synthesis of derivatives of Methyl 2-((3-(trifluoromethyl)-2-quinoxalinyl)sulfanyl)acetate through chemoselective Michael reaction. These derivatives were evaluated for their anticancer activity against human cancer cell lines, demonstrating significant antiproliferative effects. The research highlighted the quinoxaline ring as a promising scaffold for developing new anticancer agents El Rayes et al., 2019.

Novel Synthesis Approaches

Didenko et al. (2015) investigated the synthesis of new 2-substituted 3-(trifluoromethyl)quinoxalines, showcasing the versatility of this compound in creating a variety of quinoxaline derivatives. This research opens avenues for developing novel compounds with potential applications in various fields of chemistry and biology Didenko et al., 2015.

Interactions with Aqueous Solutions

Raphael et al. (2015) explored the interactions of methyl acetate in aqueous solutions of quinoxaline derivatives, including those related to this compound. This study aimed to understand the effect of temperature and concentration on such interactions, providing insights into the physical and chemical properties of quinoxaline derivatives in different environments Raphael et al., 2015.

Antimicrobial and Cytotoxicity Studies

Research by Paul and Muthusubramanian (2013) on sulfur-linked quinoline–coumarin bisheterocycles, derived from methyl 2-[(2,4-diaryl-3-quinolyl)sulfanyl]acetate, demonstrated moderate to good antimicrobial activities without toxic effects against mouse fibroblasts. This highlights the potential of such compounds in developing new antimicrobial agents with low cytotoxicity Paul and Muthusubramanian, 2013.

Safety and Hazards

The compound is associated with several hazards. It is classified as dangerous, with hazard statements including H225, H302, H315, H319, and H335 . These indicate that the compound is highly flammable, harmful if swallowed, causes skin and eye irritation, and may cause respiratory irritation .

Future Directions

The development of synthetic methods for adding trifluoromethyl groups to chemical compounds is an active area of research. Trifluoromethylated compounds are of significant importance in the pharmaceutical industry and agrochemicals . Therefore, the study and application of “Methyl 2-((3-(trifluoromethyl)-2-quinoxalinyl)sulfanyl)acetate” and similar compounds may continue to be a focus in these fields.

Properties

IUPAC Name

methyl 2-[3-(trifluoromethyl)quinoxalin-2-yl]sulfanylacetate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H9F3N2O2S/c1-19-9(18)6-20-11-10(12(13,14)15)16-7-4-2-3-5-8(7)17-11/h2-5H,6H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YGIGUXQLMWBZDO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)CSC1=NC2=CC=CC=C2N=C1C(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H9F3N2O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

302.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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